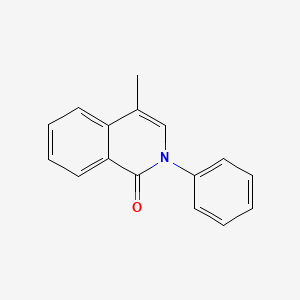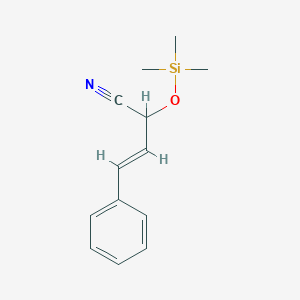
(R)-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetoxy group, and a hydroxymethyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate typically involves the esterification of ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(methoxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(aminomethyl)butanoate
Comparison: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C11H20O5 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(acetyloxymethyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C11H20O5/c1-8(13)15-7-9(6-12)5-10(14)16-11(2,3)4/h9,12H,5-7H2,1-4H3/t9-/m1/s1 |
InChI Key |
CWTCJXCVFIFCCI-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](CC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(=O)OCC(CC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)









![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
